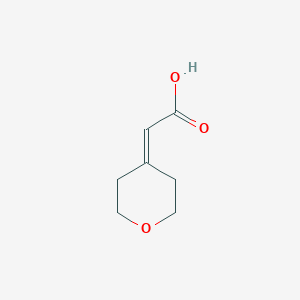

(Tetrahydro-pyran-4-ylidene)-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-ylidene)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-7(9)5-6-1-3-10-4-2-6/h5H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVVDDQZKYQWJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566698 | |

| Record name | (Oxan-4-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130312-01-5 | |

| Record name | 2-(Tetrahydro-4H-pyran-4-ylidene)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130312-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Oxan-4-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 130312-01-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (Tetrahydro-pyran-4-ylidene)-acetic acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

(Tetrahydro-pyran-4-ylidene)-acetic acid, a unique heterocyclic compound, is a valuable building block in modern medicinal chemistry. Its rigid tetrahydropyran scaffold, combined with the reactive acetic acid moiety, offers a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed, field-proven protocol for its synthesis, and an exploration of its potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of this compound in their research.

Introduction

The tetrahydropyran (THP) motif is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] The incorporation of the THP ring can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. This compound (CAS No. 130312-01-5) is a bifunctional molecule that combines the desirable features of the THP scaffold with a reactive carboxylic acid group, making it an attractive starting material for the synthesis of novel therapeutic agents.[2][3][4][5] This guide will delve into the core chemical properties of this compound, provide a robust synthetic route, and discuss its potential as a key intermediate in the development of new pharmaceuticals.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and development.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are a combination of experimental and predicted data from reputable chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 130312-01-5 | [2][3][4][5] |

| Molecular Formula | C₇H₁₀O₃ | [3] |

| Molecular Weight | 142.15 g/mol | [3] |

| Melting Point | 84-85 °C | [6] |

| Boiling Point (Predicted) | 310.6 ± 35.0 °C | [6] |

| Density (Predicted) | 1.300 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 3.82 ± 0.41 | [6] |

| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds |

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyran ring and the vinyl proton. The protons on the carbons adjacent to the oxygen atom (C2 and C6) would appear as triplets at approximately 3.7-3.8 ppm. The protons on the carbons adjacent to the ylidene group (C3 and C5) would likely appear as triplets around 2.4-2.6 ppm. The vinyl proton is expected to be a singlet in the region of 5.8-6.0 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield shift, typically above 10 ppm, and its position can be concentration-dependent.

-

¹³C NMR (Predicted): The carbon NMR spectrum would provide key information about the carbon framework. The carbonyl carbon of the carboxylic acid is expected to resonate around 170-175 ppm. The quaternary carbon of the ylidene group (C4) would be in the range of 150-155 ppm, while the adjacent vinyl carbon would be around 115-120 ppm. The carbons of the tetrahydropyran ring are expected at approximately 67-68 ppm for the carbons adjacent to the oxygen (C2 and C6) and around 34-36 ppm for the other two carbons (C3 and C5).

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. A broad O-H stretch from the carboxylic acid would be prominent in the region of 2500-3300 cm⁻¹. A sharp and strong C=O stretch from the carbonyl group of the carboxylic acid is expected around 1690-1720 cm⁻¹. The C=C stretching vibration of the ylidene group would likely appear in the 1640-1660 cm⁻¹ region. Additionally, a strong C-O-C stretching band from the tetrahydropyran ring is expected around 1080-1150 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Predicted mass spectrometry data suggests the following adducts and their corresponding mass-to-charge ratios (m/z):[7]

| Adduct | m/z |

| [M+H]⁺ | 143.07027 |

| [M+Na]⁺ | 165.05221 |

| [M-H]⁻ | 141.05571 |

Synthesis Protocol

The synthesis of this compound is most efficiently achieved through a two-step process involving a Horner-Wadsworth-Emmons (HWE) reaction to form the ethyl ester intermediate, followed by hydrolysis to the final carboxylic acid. The HWE reaction is favored for its high yield and stereoselectivity, typically producing the thermodynamically more stable E-isomer.[8][9]

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl (tetrahydro-pyran-4-ylidene)-acetate

The Horner-Wadsworth-Emmons reaction provides a reliable method for the olefination of ketones.[8][9] In this step, tetrahydropyran-4-one is reacted with the carbanion generated from triethyl phosphonoacetate.

Materials:

-

Tetrahydropyran-4-one

-

Triethyl phosphonoacetate[10]

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0 °C and add a solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl (tetrahydro-pyran-4-ylidene)-acetate.[11]

Step 2: Hydrolysis to this compound

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using standard saponification conditions.[12]

Materials:

-

Ethyl (tetrahydro-pyran-4-ylidene)-acetate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl, 1M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Dissolve the ethyl (tetrahydro-pyran-4-ylidene)-acetate (1.0 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 equivalents) in water to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.

-

The product can be further purified by recrystallization from a suitable solvent system, such as hexane-ethyl acetate.

Chemical Reactivity and Stability

This compound possesses several reactive sites that can be exploited for further chemical transformations.

Caption: Potential reaction pathways of the title compound.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions allow for the introduction of diverse functional groups and the linkage to other molecular scaffolds.

-

Exocyclic Double Bond: The exocyclic carbon-carbon double bond is susceptible to addition reactions, including hydrogenation to the saturated analogue, halogenation, and epoxidation. These reactions provide routes to further functionalize the tetrahydropyran ring.

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong oxidizing or reducing agents should be avoided. The tetrahydropyran ring is generally stable, but can be cleaved under harsh acidic conditions.

Applications in Drug Discovery

The tetrahydropyran scaffold is a key component in numerous biologically active molecules.[1] this compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications in areas such as:

-

Oncology: Many pyran-containing compounds have demonstrated anticancer activity.[1] The carboxylic acid handle of the title compound can be used to attach it to other pharmacophores or to modulate its physicochemical properties to improve its anticancer profile.

-

Infectious Diseases: The tetrahydropyran motif is found in several natural products with antimicrobial and antiviral activities.[6][13] this compound can be used as a scaffold to develop novel anti-infective agents.

-

Neurological Disorders: Derivatives of tetrahydropyran have been investigated for the treatment of various central nervous system disorders.[1] The ability to functionalize both the carboxylic acid and the double bond of the title compound provides ample opportunities for the synthesis of new CNS-active agents.

While specific biological data for this compound is not widely published, its utility as a building block is evident from its commercial availability and the frequent appearance of the tetrahydropyran motif in patented bioactive compounds.[14] For instance, derivatives of tetrahydropyran have been explored as inhibitors of the TGF-β type I receptor, a target in fibrosis and cancer.[15]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[6]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the field of drug discovery. Its well-defined structure, coupled with multiple points for chemical modification, makes it an ideal starting material for the synthesis of novel compounds with diverse biological activities. This technical guide has provided a comprehensive overview of its chemical properties, a robust and reproducible synthetic protocol, and an insight into its potential applications. It is our hope that this guide will serve as a valuable resource for researchers and scientists, enabling them to unlock the full potential of this promising molecule in their quest for new and improved therapeutics.

References

- Royal Society of Chemistry. (n.d.). One-pot green synthesis of dihydropyran heterocycles.

- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.

- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.

- Google Patents. (n.d.). US8476413B2 - Sulfanyl-tetrahydropyran-based compounds and methods of their use.

- Organic Reactions. (n.d.). The Wittig Reaction.

- SpectraBase. (n.d.). (2-TRIISOPROPYLSILANYLOXYMETHYL-6-TRITYLOXYMETHYL-TETRAHYDRO-PYRAN-4-YLIDENE)-ACETIC-ACID-ISOPROPYLESTER - Optional[13C NMR] - Chemical Shifts.

- PubChemLite. (n.d.). 2-(tetrahydro-4h-pyran-4-ylidene)acetic acid.

- Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ).

- Googleapis.com. (n.d.). (12) United States Patent.

- ResearchGate. (2026). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus : In Vitro and In Silico Studies.

- Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

- CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products.

- MDPI. (n.d.). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates.

- YouTube. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes.

- International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.

- Google Patents. (n.d.). WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent.

- Royal Society of Chemistry. (n.d.). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.

- Semantic Scholar. (n.d.). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole.

- Google Patents. (n.d.). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.

- YouTube. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab.

- YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation.

- PubMed. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors.

- Organic Syntheses. (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE.

- ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.

- PubMed Central. (n.d.). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity.

- NIST WebBook. (n.d.). Tetrahydropyran.

- American Chemical Society. (n.d.). Synthesis and biological evaluation of antibacterial pyranopyrans.

- Google Patents. (n.d.). CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

- Arkat USA. (n.d.). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold.

- NIST WebBook. (n.d.). Tetrahydropyran.

- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.

- PubMed Central. (n.d.). Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone.

- NIST WebBook. (n.d.). Acetic acid.

- ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2,....

- JOCPR. (n.d.). Biological activity and mass spectra investigation of synthesized 1, 2, 4- triazine derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound [allbiopharm.com]

- 5. This compound | 130312-01-5 [chemicalbook.com]

- 6. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - 2-(tetrahydro-4h-pyran-4-ylidene)acetic acid (C7H10O3) [pubchemlite.lcsb.uni.lu]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. Triethyl phosphonoacetate - Enamine [enamine.net]

- 11. Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate | 130312-00-4 [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological evaluation of antibacterial pyranopyrans - American Chemical Society [acs.digitellinc.com]

- 14. US8476413B2 - Sulfanyl-tetrahydropyran-based compounds and methods of their use - Google Patents [patents.google.com]

- 15. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (Tetrahydro-pyran-4-ylidene)-acetic acid

This guide provides a comprehensive overview of the synthetic pathways leading to (Tetrahydro-pyran-4-ylidene)-acetic acid, a valuable building block in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the rationale behind the methodological choices.

Introduction: The Significance of the Tetrahydropyran Moiety in Drug Discovery

The tetrahydropyran ring is a privileged scaffold in modern medicinal chemistry, frequently incorporated into a diverse range of biologically active molecules.[1][2] Its non-planar, saturated heterocyclic structure can enhance the three-dimensionality of drug candidates, often leading to improved metabolic stability and pharmacokinetic properties.[1] Specifically, the this compound motif and its derivatives are integral to the development of therapeutics for various diseases, including neurological disorders and cancer.[1][3]

A notable application of this scaffold is in the design of Glycine Transporter-1 (GlyT1) inhibitors.[4][5] GlyT1 inhibitors are being investigated for their potential to treat cognitive impairments associated with schizophrenia by modulating glutamatergic neurotransmission.[6][7] The synthesis of this compound is a critical step in the development of novel drug candidates targeting GlyT1 and other important biological targets.[4] This guide will elucidate the key synthetic strategies for its preparation, with a focus on the widely employed olefination reactions.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves the disconnection of the exocyclic double bond. This leads to the key starting material, Tetrahydro-4H-pyran-4-one, and a two-carbon synthon that can be introduced via an olefination reaction, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. The olefination typically yields an ester, which is subsequently hydrolyzed to the desired carboxylic acid.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Precursor: Tetrahydro-4H-pyran-4-one

The synthesis of the target molecule commences with the preparation of Tetrahydro-4H-pyran-4-one. Several methods have been reported for the synthesis of this key intermediate. One common approach involves the cyclization of readily available starting materials. For instance, a process involving the cyclization of diethyl malonate with bis(2-chloroethyl) ether can be employed to produce diethyl tetrahydropyran-4,4-dicarboxylate, which is then hydrolyzed and decarboxylated to yield Tetrahydro-4H-pyran-4-one.[2] Another method involves the hydrogenation of pyran-4-one derivatives.[8]

Core Synthesis Pathway: Olefination Reactions

The crucial carbon-carbon double bond formation is achieved through an olefination reaction, converting the ketone functionality of Tetrahydro-4H-pyran-4-one into the desired ylidene acetic acid moiety. The two most prominent and reliable methods for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons reaction.

Method 1: The Wittig Reaction

The Wittig reaction utilizes a phosphonium ylide to convert aldehydes or ketones into alkenes.[9][10] For the synthesis of this compound ester, a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is employed.[11] Stabilized ylides are generally less reactive than their non-stabilized counterparts and tend to favor the formation of the (E)-alkene isomer.[12]

Reaction Mechanism: The reaction proceeds through the nucleophilic attack of the ylide carbon on the carbonyl carbon of Tetrahydro-4H-pyran-4-one. This leads to the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring.[9] Subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide as a byproduct.[13]

Caption: Schematic of the Wittig reaction pathway.

Experimental Protocol: Wittig Olefination

-

Ylide Preparation (if not commercially available): In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve triphenylphosphine in dry toluene. Add ethyl bromoacetate dropwise and heat the mixture to reflux for 24 hours. Cool the reaction mixture to room temperature and collect the resulting phosphonium salt by filtration. Wash the salt with cold toluene and dry under vacuum. To generate the ylide, suspend the phosphonium salt in dry THF and add a strong base, such as sodium hydride or n-butyllithium, at 0°C. Stir the mixture until the ylide is fully formed.

-

Olefination: To the freshly prepared ylide solution, add a solution of Tetrahydro-4H-pyran-4-one in dry THF dropwise at 0°C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the this compound ester.[11]

| Parameter | Condition | Rationale |

| Solvent | Dry THF or Toluene | Aprotic solvents are essential to prevent quenching of the highly basic ylide. |

| Base | NaH, n-BuLi | A strong base is required to deprotonate the phosphonium salt and form the ylide.[9] |

| Temperature | 0°C to room temperature | Initial cooling helps to control the exothermic reaction, followed by stirring at room temperature to ensure completion. |

| Reaction Time | 12-24 hours | Sufficient time is needed for the reaction to go to completion. |

Method 2: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion.[14] This method offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions, and the formation of a water-soluble phosphate byproduct, which simplifies purification.[14][15] The HWE reaction typically shows high (E)-stereoselectivity.[14][16]

Reaction Mechanism: The reaction begins with the deprotonation of the phosphonate ester to generate a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl group of Tetrahydro-4H-pyran-4-one to form an intermediate, which eliminates a dialkyl phosphate to yield the alkene.[17]

Caption: Schematic of the Horner-Wadsworth-Emmons reaction pathway.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

-

Phosphonate Carbanion Generation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil) in dry THF. Add triethyl phosphonoacetate dropwise at 0°C. Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

-

Olefination: Cool the reaction mixture to 0°C and add a solution of Tetrahydro-4H-pyran-4-one in dry THF dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Phosphonate Reagent | Triethyl phosphonoacetate | A common and commercially available phosphonate for introducing an ethoxycarbonylmethylene group. |

| Base | NaH | A strong, non-nucleophilic base suitable for deprotonating the phosphonate.[17] |

| Solvent | Dry THF | An aprotic solvent that effectively solvates the reagents. |

| Temperature | 0°C to room temperature | Controlled addition at low temperature followed by reaction at room temperature ensures a smooth and complete reaction. |

Final Step: Hydrolysis of the Ester

The final step in the synthesis of this compound is the hydrolysis of the ester obtained from the olefination reaction. This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis

The ester can be heated in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid, to yield the carboxylic acid and the corresponding alcohol.[18] The reaction is an equilibrium process, and using a large excess of water can drive the reaction to completion.[19]

Base-Mediated Hydrolysis (Saponification)

A more common and often irreversible method is saponification, which involves treating the ester with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.[19] The reaction yields the carboxylate salt, which is then protonated in a separate acidic work-up step to give the final carboxylic acid.

Experimental Protocol: Saponification

-

Hydrolysis: Dissolve the this compound ester in a mixture of ethanol and water. Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with cold 1M HCl. The product will often precipitate and can be collected by filtration. Alternatively, the acidified aqueous layer can be extracted with ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the pure this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on standard and robust organic transformations. The key step is the olefination of Tetrahydro-4H-pyran-4-one, for which both the Wittig and Horner-Wadsworth-Emmons reactions are highly effective. The choice between these two methods may depend on factors such as the desired stereoselectivity, ease of purification, and the availability of reagents. The final hydrolysis of the resulting ester is a straightforward step that provides the target carboxylic acid in good yield. This synthetic guide provides a solid foundation for researchers to produce this important building block for the discovery and development of novel therapeutics.

References

- Danks, A. M., et al. (2018). Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. Journal of Medicinal Chemistry, 61(15), 6670-6689. [Link]

- Lindsley, C. W., et al. (2014). Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1: development of a potent and CNS penetrant [3.1.0]-based lead. Bioorganic & Medicinal Chemistry Letters, 24(5), 1344-1348. [Link]

- Wipf, P. (2007). The Wittig Reaction. Chem 2320 Lecture Notes.

- Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). [Link]

- Mahdavi, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules, 20(8), 15051-15065. [Link]

- Singh, P., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Current Drug Targets, 22(14), 1636-1655. [Link]

- Organic Syntheses. (1993). 3-Acetyl-6-butoxy-2H-pyran-2,4(3H)-dione. Organic Syntheses, 71, 159. [Link]

- Stack Exchange. (2020). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? [Link]

- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

- International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.

- Google Patents. (2008). US20080306271A1 - Process for preparing tetrahydropyran-4-carboxylic acid compound.

- Google Patents. (1996). US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.

- Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

- CONICET. (2011).

- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

- Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]

- Wikipedia. (n.d.). Wittig reaction. [Link]

- MDPI. (2022).

- Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. [Link]

- Google Patents. (2012). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.

- PubMed. (2003).

- Arkat USA. (2019). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. [Link]

- PubMed Central. (2022).

- MDPI. (2018).

- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. [Link]

- PubMed. (2023). Development of the novel GlyT1 inhibitor, iclepertin (BI 425809)

- PubMed Central. (2023). Development of the novel GlyT1 inhibitor, iclepertin (BI 425809)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1: development of a potent and CNS penetrant [3.1.0]-based lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Wittig-Horner Reaction [organic-chemistry.org]

- 17. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (Tetrahydro-pyran-4-ylidene)-acetic acid: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of (Tetrahydro-pyran-4-ylidene)-acetic acid, a heterocyclic compound of significant interest in modern medicinal chemistry. It serves as a crucial building block and structural motif in the development of novel therapeutic agents. This document will delve into its molecular architecture, robust synthetic methodologies, and established applications, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction and Significance

This compound, with the CAS Number 130312-01-5, belongs to the class of oxygen-containing heterocyclic compounds.[1][2] Its structure is characterized by a tetrahydropyran (THP) ring, a six-membered saturated ring containing one oxygen atom, functionalized with an exocyclic acetic acid moiety at the C4 position.[3] The THP scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4][5] This prevalence is due to the THP ring's ability to improve pharmacokinetic properties, such as solubility and metabolic stability, while providing a rigid framework for orienting pharmacophoric groups. The ylidene-acetic acid side chain offers a key point for further chemical modification and interaction with biological targets.

A notable application of this structural class is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like Ramipril, a widely prescribed medication for hypertension and heart failure.[6][7][8] The core heterocyclic structure is a key intermediate in the synthesis of the bicyclic amino acid component of Ramipril.[9]

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C7H10O3, with a molecular weight of 142.15 g/mol .[1][10] The molecule's geometry is defined by the sp2 hybridized carbon of the exocyclic double bond and the sp3 hybridized carbons of the saturated tetrahydropyran ring. The THP ring typically adopts a stable chair conformation to minimize steric strain.

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 130312-01-5 | [1] |

| Molecular Formula | C7H10O3 | [3] |

| Molecular Weight | 142.15 g/mol | [10] |

| Melting Point | 84-85 °C | [10] |

| Boiling Point (Predicted) | 310.6 ± 35.0 °C | [10] |

| Density (Predicted) | 1.300 ± 0.06 g/cm3 | [10] |

| pKa (Predicted) | 3.82 ± 0.41 | [10] |

The presence of both a carboxylic acid group (hydrogen bond donor and acceptor) and an ether oxygen (hydrogen bond acceptor) within a relatively compact structure imparts a degree of polarity and influences its solubility and interactions with biological systems.

Synthesis Strategies: A Mechanistic Perspective

The creation of the exocyclic double bond is the crucial step in the synthesis of this compound. The most prevalent and industrially scalable methods for this transformation are olefination reactions, starting from Tetrahydro-4H-pyran-4-one.[11] The choice between different olefination strategies is dictated by factors such as desired stereoselectivity, substrate tolerance, and ease of purification.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for this synthesis, prized for its high yield, stereoselectivity, and operational simplicity.[12][13] Unlike the classical Wittig reaction, the byproduct of the HWE reaction is a water-soluble phosphate ester, which is easily removed during aqueous workup, simplifying product purification.[14]

The reaction involves a stabilized phosphonate carbanion, typically generated by deprotonating an alkyl phosphonate ester with a base. This carbanion then undergoes nucleophilic addition to the ketone (Tetrahydro-4H-pyran-4-one). The resulting intermediate collapses to form the desired alkene and a dialkylphosphate salt.[12]

Causality in Experimental Design: The HWE reaction is favored over the Wittig reaction for synthesizing α,β-unsaturated esters because the phosphonate-stabilized carbanions are more nucleophilic and less basic than the corresponding phosphonium ylides.[12] This increased nucleophilicity allows for efficient reaction with ketones like Tetrahydro-4H-pyran-4-one. Furthermore, the reaction typically shows a strong preference for the formation of the (E)-alkene, which is often the desired isomer for subsequent synthetic steps.[13][14]

Caption: Horner-Wadsworth-Emmons (HWE) synthesis workflow.

The Wittig Reaction

The Wittig reaction is another cornerstone of olefination chemistry.[15][16] It utilizes a phosphonium ylide, prepared from the reaction of triphenylphosphine with an alkyl halide followed by deprotonation with a strong base.[17] The ylide reacts with the ketone to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the alkene and triphenylphosphine oxide.[15]

Expert Insight: A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct. Its high polarity and crystallinity often make it difficult to separate from the desired product, complicating purification, especially on a large scale. This is a primary reason why the HWE reaction is often preferred in industrial settings for this type of transformation.[14]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : This technique provides information about the chemical environment of hydrogen atoms. Key signals would include:

-

A singlet for the vinyl proton on the exocyclic double bond.

-

Multiplets for the methylene protons (-CH2-) of the tetrahydropyran ring. The signals for protons adjacent to the ring oxygen would be shifted downfield.

-

A broad singlet for the acidic proton of the carboxylic acid group.

-

-

¹³C NMR : This reveals the different types of carbon atoms. Expected signals include:

-

A signal for the carbonyl carbon of the carboxylic acid.

-

Signals for the two sp2 hybridized carbons of the C=C double bond.

-

Signals for the sp3 hybridized carbons of the THP ring, with those adjacent to the oxygen appearing at a lower field.[18]

-

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. Characteristic absorption bands would be observed for:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A strong C=O (carbonyl) stretch from the carboxylic acid (~1700-1725 cm⁻¹).

-

A C=C stretch from the alkene (~1640-1680 cm⁻¹).

-

A C-O-C (ether) stretch from the tetrahydropyran ring (~1050-1150 cm⁻¹).

-

-

Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak [M]+ would be observed corresponding to its molecular weight (142.15 Da).[3]

Experimental Protocols

The following protocols are provided as a validated template. Researchers should adapt them based on available laboratory equipment and safety guidelines.

Protocol 5.1: Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of the ethyl ester of the target compound, which is then hydrolyzed.

Step 1: Generation of the Phosphonate Carbanion

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C (ice bath).

-

Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise via syringe.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of H2 gas should cease, indicating complete formation of the ylide.

Step 2: Olefination Reaction

-

Cool the ylide solution back to 0 °C.

-

Add a solution of Tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification of the Ester

-

Once the reaction is complete, quench it carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product (ethyl (tetrahydro-pyran-4-ylidene)-acetate) by flash column chromatography on silica gel.

Step 4: Hydrolysis to the Carboxylic Acid

-

Dissolve the purified ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equivalents) and stir at room temperature until the ester is fully consumed (monitor by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~2 with 1M HCl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the final product, this compound.

Caption: Experimental workflow for synthesis and hydrolysis.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its robust synthesis, primarily through the Horner-Wadsworth-Emmons reaction, allows for reliable access to this important scaffold. The physicochemical properties imparted by the tetrahydropyran ring continue to make it an attractive component in the design of new drug candidates with optimized pharmacokinetic profiles. Future research will likely focus on developing asymmetric syntheses to control the stereochemistry of more complex derivatives and exploring its use in novel therapeutic areas beyond ACE inhibition.

References

- CN104817486A - Ramipril intermediate synthesis method. Google Patents. URL: https://patents.google.

- WO2006059347A3 - Improved process for preparation of ramipril. PubChem. URL: https://pubchem.ncbi.nlm.nih.

- Horner–Wadsworth–Emmons reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Horner%E2%80%93Wadsworth%E2%80%93Emmons_reaction

- Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. Spectroscopy Online. URL: https://www.spectroscopyonline.

- This compound | CAS 130312-01-5. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/tetrahydro-pyran-4-ylidene-acetic-acid-cas-130312-01-5

- WO2010049401A1 - Method for the synthesis of a ramipril intermediate. Google Patents. URL: https://patents.google.

- Horner-Wadsworth-Emmons Reaction. NROChemistry. URL: https://www.nrochemistry.com/wittig-horner-reaction/

- CN105777611A - Synthetic method for preparing ramipril key intermediate from serine. Google Patents. URL: https://patents.google.

- HETEROCYCLES FROM INTRAMOLECULAR WITTIG, HORNER AND WADSWORTH-EMMONS REACTIONS. B. Mark Heron. URL: https://www.heterocycles.jp/library/full/2359

- Horner-Wadsworth-Emmons Reaction. Alfa Chemistry. URL: https://www.alfa-chemistry.com/horner-wadsworth-emmons-reaction.htm

- Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. URL: https://www.researchgate.

- 2-(tetrahydro-4h-pyran-4-ylidene)acetic acid. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/14994995

- This compound. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5717466.htm

- 130312-01-5 | 2-(Tetrahydro-4H-pyran-4-ylidene)acetic acid. BLDpharm. URL: https://www.bldpharm.com/products/130312-01-5.html

- This compound | MFCD04114347. Key Organics. URL: https://keyorganics.net/product/mfcd04114347

- This compound. Allbio pharm Co., Ltd. URL: https://www.allbiopharm.com/product/130312-01-5.html

- A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. URL: https://ijprajournal.com/ijpr/article/view/3641

- 5-Octen-1-ol, 6-ethyl-3-methyl-. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/117305

- Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11495537/

- The Wittig Reaction. University of Pittsburgh. URL: https://www.pitt.edu/~wipf/Courses/2320_07/2320_05.pdf

- Wittig Reaction: Mechanism and Examples. NROChemistry. URL: https://www.nrochemistry.com/wittig-reaction/

- Acetic acid, (tetrahydro-4H-pyran-4-ylidene)-, 1,1-dimethylethyl ester. Sobekbio. URL: https://www.sobekbio.com/product/AG00IFQQ

- 3-methyl-6-ethyl-5-octen-1-ol, 26330-64-3. The Good Scents Company. URL: http://www.thegoodscentscompany.

- (2-TRIISOPROPYLSILANYLOXYMETHYL-6-TRITYLOXYMETHYL-TETRAHYDRO-PYRAN-4-YLIDENE)-ACETIC-ACID-ISOPROPYLESTER - Optional[13C NMR]. SpectraBase. URL: https://spectrabase.com/spectrum/6U349t9Fl5F

- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2018/02/06/the-wittig-reaction/

- Wittig Reaction. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm

- Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5321617/

- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives.... PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8953118/

- 3-Ethyl-6-methyloct-5-en-2-one. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/445778

- Tetrahydro-4H-pyran-4-one: properties and applications. ChemicalBook. URL: https://www.chemicalbook.

- 3-ethyl-6-ethyl-6-octen-1-ol super muguet. The Good Scents Company. URL: http://www.thegoodscentscompany.

- 2H-pyran-4-acetic acid, 2-ethyltetrahydro-4-(2-methoxyphenyl)-2-methyl- - Optional[1H NMR]. SpectraBase. URL: https://spectrabase.com/spectrum/FdnC6wOgj0U

- 6-ethyl-3-methyloct-6-en-1-ol | 26330-65-4. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717467.htm

- Tetrahydro-4H-pyran-4-one(29943-42-8) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/SpectrumEN_29943-42-8_1HNMR.htm

- Tetrahydro-4-pyranol(2081-44-9) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/SpectrumEN_2081-44-9_1HNMR.htm

- Tetrahydro-2H-pyran-4-carboxylic acid(5337-03-1) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/SpectrumEN_5337-03-1_1HNMR.htm

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [allbiopharm.com]

- 3. PubChemLite - 2-(tetrahydro-4h-pyran-4-ylidene)acetic acid (C7H10O3) [pubchemlite.lcsb.uni.lu]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104817486A - Ramipril intermediate synthesis method - Google Patents [patents.google.com]

- 7. Improved process for preparation of ramipril - Patent WO-2006059347-A3 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN105777611A - Synthetic method for preparing ramipril key intermediate from serine - Google Patents [patents.google.com]

- 9. WO2010049401A1 - Method for the synthesis of a ramipril intermediate - Google Patents [patents.google.com]

- 10. This compound CAS#: 130312-01-5 [chemicalbook.com]

- 11. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Wittig Reaction [organic-chemistry.org]

- 17. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 18. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to (Tetrahydro-pyran-4-ylidene)-acetic acid: A Versatile Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of (Tetrahydro-pyran-4-ylidene)-acetic acid (CAS No. 130312-01-5), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, and potential applications, grounded in established scientific principles and methodologies.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous bioactive molecules and approved drugs.[1][2] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. This compound serves as a versatile intermediate, offering a reactive handle for the synthesis of more complex molecular architectures.[3][4] This guide will focus on the synthesis and potential utility of this compound as a key starting material in drug discovery programs.

Physicochemical Properties

This compound is a solid with a molecular formula of C7H10O3 and a molecular weight of 142.15 g/mol .[5][6] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 130312-01-5 | [7][8] |

| Molecular Formula | C7H10O3 | [5][6] |

| Molecular Weight | 142.15 g/mol | [5][6] |

| Melting Point | 84-85 °C | [9] |

| Boiling Point (Predicted) | 310.6±35.0 °C | [9] |

| Density (Predicted) | 1.300±0.06 g/cm3 | [9] |

| pKa (Predicted) | 3.82±0.41 | [9] |

| Storage Temperature | 2-8°C | [9] |

Table 1: Physicochemical properties of this compound.

Synthesis of this compound

The synthesis of this compound typically proceeds via an olefination reaction, starting from the readily available tetrahydro-4H-pyran-4-one. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for this transformation, offering excellent stereoselectivity and milder reaction conditions compared to the classical Wittig reaction.[7][10][11]

The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a phosphonium ylide.[7] This allows for the efficient olefination of ketones like tetrahydro-4H-pyran-4-one. A general workflow for this synthesis is depicted in the diagram below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS Patents | CAS [cas.org]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. This compound | 130312-01-5 [chemicalbook.com]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Wittig-Horner Reaction [organic-chemistry.org]

A Comprehensive Guide to the Spectroscopic Characterization of (Tetrahydro-pyran-4-ylidene)-acetic acid

This technical guide provides an in-depth exploration of the spectroscopic properties of (Tetrahydro-pyran-4-ylidene)-acetic acid, a molecule of significant interest in medicinal chemistry and drug development. As a key intermediate, understanding its structural and electronic characteristics is paramount for its effective utilization in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical protocols for its comprehensive spectroscopic analysis.

The structure of this guide is designed to be intuitive and application-focused. We will delve into the four primary methods of spectroscopic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will present predicted data based on established principles of spectroscopy and data from analogous structures. This approach provides a robust baseline for researchers embarking on the synthesis and characterization of this compound. Each section will not only present the predicted data but also elucidate the underlying principles that lead to these spectroscopic signatures. Furthermore, detailed, field-tested protocols for acquiring high-quality spectra are provided, complete with explanations for the experimental choices made.

Molecular Structure and Isomerism

This compound (C₇H₁₀O₃) possesses a unique structure featuring a tetrahydropyran ring with an exocyclic double bond attached to an acetic acid moiety. The presence of the double bond introduces the possibility of E/Z isomerism, which can have a significant impact on the spectroscopic data and the molecule's biological activity. This guide will primarily focus on the more stable E-isomer, which is typically the major product in its synthesis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit distinct signals for the protons of the tetrahydropyran ring, the vinylic proton, and the carboxylic acid proton.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |

| Vinylic (=CH) | ~5.8 | Singlet | 1H |

| Protons α to Oxygen (-OCH₂) | ~3.8 | Triplet | 4H |

| Protons β to Oxygen (-CH₂) | ~2.5 | Triplet | 4H |

Justification of Predicted Chemical Shifts:

-

Carboxylic Acid Proton (10.0 - 12.0 ppm): This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature, resulting in a characteristic downfield shift. The signal is often broad due to hydrogen bonding and chemical exchange.

-

Vinylic Proton (~5.8 ppm): The proton on the exocyclic double bond is in the deshielding region typical for vinylic protons. Its chemical shift is influenced by the conjugation with the carbonyl group.

-

Protons α to Oxygen (~3.8 ppm): The methylene protons adjacent to the ring oxygen are deshielded by the electronegative oxygen atom, leading to a downfield shift compared to a standard alkane.[1][2] They are expected to appear as a triplet due to coupling with the adjacent β-protons.

-

Protons β to Oxygen (~2.5 ppm): These methylene protons are less deshielded than the α-protons and will therefore appear more upfield. They are also expected to be a triplet due to coupling with the α-protons.

Experimental Protocol for ¹H NMR Spectroscopy

Caption: Workflow for acquiring a ¹H NMR spectrum.

Rationale for Experimental Choices:

-

Solvent (CDCl₃): Deuterated chloroform is a common solvent for NMR as it is relatively inert and dissolves a wide range of organic compounds. Its deuterium signal is used for locking the magnetic field.

-

Internal Standard (TMS): Tetramethylsilane provides a sharp singlet at 0.00 ppm, which is used as a reference point for the chemical shifts of all other signals.

-

Spectrometer Frequency (400 MHz): A higher field strength provides better signal dispersion and resolution, which is crucial for accurate structural elucidation.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single sharp line.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid Carbonyl (-C OOH) | ~172 |

| Alkene Carbon (C=C H) | ~118 |

| Alkene Carbon (C =CH) | ~155 |

| Carbons α to Oxygen (-OC H₂) | ~67 |

| Carbons β to Oxygen (-C H₂) | ~35 |

Justification of Predicted Chemical Shifts:

-

Carboxylic Acid Carbonyl (~172 ppm): The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the range of 170-185 ppm.[3][4]

-

Alkene Carbons (~118 and ~155 ppm): The sp² hybridized carbons of the double bond appear in the typical alkene region (100-160 ppm). The carbon atom bearing the vinylic proton (=CH) is expected to be more upfield than the quaternary carbon (C=CH) which is also deshielded by the adjacent carbonyl group.

-

Carbons α to Oxygen (~67 ppm): The carbons directly attached to the ring oxygen are deshielded due to the electronegativity of oxygen and typically resonate in the 50-80 ppm range.[1]

-

Carbons β to Oxygen (~35 ppm): These carbons are further from the electronegative oxygen and thus appear at a more upfield chemical shift, in the typical alkane region.

Experimental Protocol for ¹³C NMR Spectroscopy

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Rationale for Experimental Choices:

-

Concentration: A higher concentration is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

-

Proton Decoupling: This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

-

Number of Scans: A larger number of scans is necessary to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| C-H Stretch (sp² and sp³) | 3100 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | ~1710 | Strong, Sharp |

| C=C Stretch (Alkene) | ~1650 | Medium |

| C-O Stretch (Ether and Acid) | 1300 - 1050 | Strong |

Justification of Predicted Absorptions:

-

O-H Stretch (3300 - 2500 cm⁻¹): The O-H stretch of a carboxylic acid is characteristically very broad and strong due to extensive hydrogen bonding.[3]

-

C-H Stretches (3100 - 2850 cm⁻¹): The spectrum will show absorptions for both sp² C-H (from the vinylic proton, typically >3000 cm⁻¹) and sp³ C-H (from the tetrahydropyran ring, typically <3000 cm⁻¹).

-

C=O Stretch (~1710 cm⁻¹): The carbonyl stretch of a conjugated carboxylic acid is a very strong and sharp absorption. Conjugation lowers the frequency from that of a saturated carboxylic acid (~1760 cm⁻¹).[3]

-

C=C Stretch (~1650 cm⁻¹): The stretching vibration of the carbon-carbon double bond is expected in this region.

-

C-O Stretches (1300 - 1050 cm⁻¹): Strong absorptions corresponding to the C-O stretching of the ether in the tetrahydropyran ring and the C-O of the carboxylic acid will be present in the fingerprint region.[1]

Experimental Protocol for IR Spectroscopy (ATR)

Caption: Workflow for acquiring an ATR-IR spectrum.

Rationale for Experimental Choices:

-

Attenuated Total Reflectance (ATR): ATR is a convenient and widely used technique for solid and liquid samples that requires minimal sample preparation.

-

Background Spectrum: A background scan is essential to subtract the absorptions of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₇H₁₀O₃

-

Exact Mass: 142.06299 u

-

Molecular Ion (M⁺): m/z = 142

-

Key Fragmentation Pathways:

-

Loss of H₂O (m/z = 124)

-

Loss of COOH (m/z = 97)

-

Loss of CO₂ (m/z = 98)

-

Retro-Diels-Alder fragmentation of the tetrahydropyran ring.

-

Justification of Predicted Fragmentation:

-

Molecular Ion: The peak corresponding to the intact molecule is expected to be observed, especially with soft ionization techniques like Electrospray Ionization (ESI).

-

Loss of H₂O: Dehydration is a common fragmentation pathway for molecules containing hydroxyl groups.

-

Loss of COOH and CO₂: Fragmentation of the carboxylic acid moiety is expected, leading to the loss of the carboxyl radical or carbon dioxide.

-

Retro-Diels-Alder: Cyclic ethers can undergo characteristic ring-opening and fragmentation reactions.

Experimental Protocol for Mass Spectrometry (ESI-MS)

Caption: Workflow for acquiring an ESI-MS spectrum.

Rationale for Experimental Choices:

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often producing intact molecular ions ([M+H]⁺ or [M-H]⁻) with minimal fragmentation.

-

Solvent (Methanol): Methanol is a common solvent for ESI-MS as it is polar and volatile.

Conclusion

The spectroscopic characterization of this compound is crucial for confirming its identity and purity, which are essential for its application in drug discovery and development. This guide provides a comprehensive overview of the predicted spectroscopic data based on sound scientific principles and established data for related structures. The detailed experimental protocols offer a practical framework for researchers to obtain high-quality data. By combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a complete and unambiguous structural elucidation of this important synthetic intermediate can be achieved.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Chemistry LibreTexts. (2023). Spectroscopy of Ethers. [Link]

- Chemistry LibreTexts. (2023). Spectroscopic Properties of Carboxylic Acids. [Link]

- Human Metabolome D

- NIST Chemistry WebBook. (n.d.). Acetic acid. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

Discovery and history of tetrahydropyran derivatives

An In-Depth Technical Guide to the Discovery and History of Tetrahydropyran Derivatives for Researchers and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring system is a privileged scaffold in organic chemistry and medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals. Its unique conformational properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of bioactive molecules. This technical guide provides a comprehensive overview of the discovery and historical development of tetrahydropyran derivatives, tracing their journey from initial identification in complex natural products to their current status as essential building blocks in modern drug development. We will explore the evolution of synthetic methodologies for their construction, delve into their significance in medicinal chemistry with illustrative examples, and provide a detailed experimental protocol for a representative synthesis.

The Tetrahydropyran Scaffold: An Introduction

The tetrahydropyran (THP) is a six-membered heterocyclic ether containing five carbon atoms and one oxygen atom. This saturated ring system is conformationally flexible, predominantly adopting a low-energy chair conformation similar to cyclohexane. The presence of the ring oxygen atom, however, introduces distinct electronic and steric properties. It acts as a hydrogen bond acceptor and influences the molecule's polarity and solubility, making the THP moiety a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Early Encounters: The Discovery of THP in Nature's Arsenal

The history of tetrahydropyran is deeply rooted in the study of natural products. For decades, chemists have been isolating and identifying complex molecules from terrestrial and marine organisms that feature one or more THP rings. These natural products often exhibit potent biological activities, inspiring further research into their synthesis and mechanism of action.

One of the most prominent classes of THP-containing natural products is the polyether ionophores, such as Monensin A and Salinomycin. These compounds, produced by various Streptomyces species, are characterized by a long carbon chain punctuated by multiple cyclic ether rings, including tetrahydropyrans and tetrahydrofurans. Their ability to transport metal cations across lipid membranes makes them effective as coccidiostats in veterinary medicine.

Another significant family is the marine ladder polyethers, including the brevetoxins, produced by the dinoflagellate Karenia brevis. Brevetoxin B, for instance, possesses a rigid, ladder-like structure composed of eleven contiguous ether rings, a majority of which are six-membered THP rings. These toxins are notorious for their role in "red tide" blooms and their potent neurotoxic effects, which stem from their ability to bind to and activate voltage-gated sodium channels. The structural complexity and profound biological activity of these natural products presented a formidable challenge to synthetic chemists and spurred the development of novel synthetic methodologies for constructing the THP core.

The Synthetic Challenge: Evolution of Methodologies for THP Ring Construction

The prevalence of the tetrahydropyran motif in biologically active molecules has driven the development of a diverse array of synthetic methods for its construction. These strategies have evolved from classical cyclization reactions to highly sophisticated and stereoselective modern techniques.

Classical Approaches

Early methods for forming the THP ring often relied on intramolecular cyclization reactions. A common approach is the intramolecular Williamson ether synthesis , where a halo-alcohol undergoes base-mediated cyclization. Another classical method involves the acid-catalyzed cyclization of 1,5-diols . While effective for simple substrates, these methods often lack stereocontrol and are not well-suited for the synthesis of complex, highly substituted THP rings found in natural products.

Key Modern Methodologies

The demand for more efficient and stereocontrolled methods led to the development of powerful new reactions that have become mainstays in modern organic synthesis.

-

Prins Cyclization: The Prins reaction and its variants are among the most powerful methods for constructing substituted tetrahydropyrans. The reaction involves the acid-catalyzed condensation of an alkene with an aldehyde. The resulting intermediate can then be trapped by a nucleophile, often intramolecularly, to form the THP ring. The stereochemical outcome of the reaction can be controlled by the choice of catalyst and reaction conditions, making it a highly versatile tool.

-

Hetero-Diels-Alder Reaction: This cycloaddition reaction involves the [4+2] cycloaddition of a diene with a heterodienophile, typically an aldehyde or ketone, to form a dihydropyran ring, which can then be readily reduced to the corresponding tetrahydropyran. The use of chiral catalysts has enabled the development of highly enantioselective versions of this reaction.

-

Ring-Closing Metathesis (RCM): The advent of well-defined ruthenium and molybdenum catalysts for olefin metathesis has revolutionized the synthesis of cyclic compounds, including tetrahydropyrans. RCM involves the cyclization of a diene substrate containing an oxygen atom in the appropriate position. This method is highly tolerant of various functional groups and has been widely used in the total synthesis of complex natural products.

-

Oxa-Michael Addition: Intramolecular oxa-Michael addition is another robust strategy for THP ring formation. This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound or other Michael acceptor. The reaction can be promoted by either acid or base and often proceeds with high stereoselectivity.

Diagram: Key Synthetic Strategies for THP Ring Formation

Caption: Overview of major synthetic routes to the tetrahydropyran core.

Table: Comparison of Modern Synthetic Methods for THP Synthesis

| Method | Key Reagents/Catalysts | Advantages | Disadvantages |

| Prins Cyclization | Lewis or Brønsted acids | High stereocontrol, convergent | Can generate complex mixtures, requires careful optimization |

| Hetero-Diels-Alder | Lewis acids, organocatalysts | High atom economy, good stereocontrol, access to dihydropyrans | Limited substrate scope for electron-rich dienes |

| Ring-Closing Metathesis | Grubbs' or Schrock's catalysts (Ru, Mo) | Excellent functional group tolerance, applicable to complex molecules | Cost of catalysts, sensitivity to impurities, generation of ethylene |

| Oxa-Michael Addition | Base or acid catalysts | Mild reaction conditions, high stereoselectivity | Requires specific substrate geometry for efficient cyclization |

The Tetrahydropyran Moiety in Modern Drug Discovery

The favorable physicochemical properties of the THP ring have made it a popular scaffold in medicinal chemistry. Its incorporation into a drug candidate can improve aqueous solubility, reduce metabolic lability, and provide a rigid framework for orienting functional groups for optimal binding to a biological target.

A prime example of the successful application of the THP moiety is found in the development of inhibitors of the sodium-glucose cotransporter 2 (SGLT2) for the treatment of type 2 diabetes. Drugs such as dapagliflozin , canagliflozin , and empagliflozin all feature a C-glucoside structure where the glucose ring is attached to a central aromatic core. While the glucose moiety is essential for binding to the SGLT2 transporter, it is also susceptible to enzymatic degradation by β-glucosidases in the gut. The replacement of the metabolically labile O-glycosidic bond with a stable C-glycosidic bond was a key innovation in this class of drugs. The tetrahydropyran ring of the glucose moiety is crucial for mimicking the natural substrate and ensuring high-affinity binding to the transporter.

Another important class of drugs where the THP ring plays a critical role is the HMG-CoA reductase inhibitors, or statins . While the first-generation statins like lovastatin contain a decalin ring system, many of the highly successful synthetic statins, such as atorvastatin and rosuvastatin , feature a central heterocyclic core. Although these do not contain a simple THP ring, the design of other enzyme inhibitors has often utilized the THP scaffold as a stable, conformationally defined replacement for more labile carbohydrate moieties.

Experimental Protocol: Synthesis of a Substituted Tetrahydropyran via Prins Cyclization